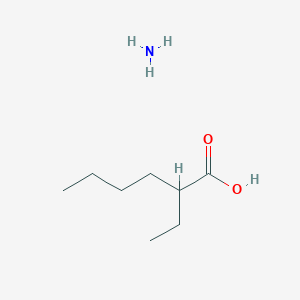
Ammonium 2-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium 2-ethylhexanoate is a useful research compound. Its molecular formula is C8H19NO2 and its molecular weight is 161.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
Ammonium 2-ethylhexanoate is an ammonium salt derived from 2-ethylhexanoic acid. Its molecular formula is C8H15NO2, and it typically appears as a colorless to pale yellow liquid. The compound exhibits amphiphilic characteristics, making it suitable for various applications in both organic and aqueous environments.
Scientific Research Applications
-
Catalysis in Organic Synthesis
- This compound serves as an effective catalyst in organic reactions, particularly in the synthesis of esters and amides. Its ability to facilitate these reactions stems from its ionic nature, which enhances the nucleophilicity of reactants.
- Case Study: In a study examining the synthesis of biodiesel, this compound was used as a catalyst for transesterification reactions, leading to higher conversion rates compared to traditional catalysts .
-
Polymerization Processes
- It acts as an initiator or catalyst in various polymerization reactions, including the production of polyurethanes and other polymer-based materials. The compound's ability to stabilize free radicals makes it valuable in controlling polymer molecular weight and distribution.
- Case Study: Research demonstrated that using this compound in the synthesis of polyurethane foams resulted in improved mechanical properties and thermal stability .
-
Stabilizer in Coatings and Paints
- This compound is employed as a stabilizer and drying agent in paints and coatings. It enhances the film formation process, ensuring uniform application and durability.
- Case Study: A comparative analysis showed that coatings formulated with this compound exhibited faster drying times and better adhesion properties than those without it .
-
Biological Applications
- The compound has been explored for its antimicrobial properties, making it useful in preserving food products and animal feeds by inhibiting microbial growth.
- Case Study: A study on food preservation indicated that this compound effectively reduced spoilage organisms in meat products, extending shelf life without compromising quality .
Data Tables
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Catalyzes ester and amide formation | Increased reaction rates |
| Polymerization | Initiator for polyurethane production | Enhanced mechanical properties |
| Coatings and Paints | Stabilizer and drying agent | Improved drying time and adhesion |
| Food Preservation | Antimicrobial agent | Extended shelf life for perishable goods |
Propriétés
Numéro CAS |
15590-60-0 |
|---|---|
Formule moléculaire |
C8H19NO2 |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
azane;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.H3N/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);1H3 |
Clé InChI |
JQQFHYGWOCWHFI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)O.N |
SMILES canonique |
CCCCC(CC)C(=O)O.N |
Key on ui other cas no. |
15590-60-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















